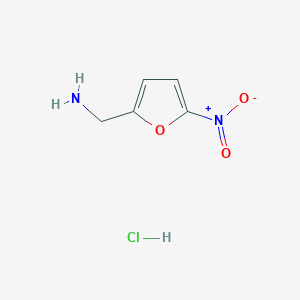

(5-Nitrofuran-2-yl)methanamine hydrochloride

Descripción

Propiedades

IUPAC Name |

(5-nitrofuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAALQEAIGGQPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39221-63-1 | |

| Record name | (5-nitrofuran-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unlocking the Bactericidal Architecture: Mechanism of Action of (5-Nitrofuran-2-yl)methanamine Hydrochloride

An In-Depth Technical Whitepaper

Prepared by: Senior Application Scientist, Antimicrobial Pharmacology Target Audience: Researchers, Microbiologists, and Drug Development Professionals

Executive Summary & Molecular Identity

(5-Nitrofuran-2-yl)methanamine hydrochloride is a highly reactive nitrofuran-class antimicrobial agent. While structurally related to legacy clinical therapeutics like nitrofurantoin and furazolidone, this specific compound—often observed as a critical active metabolite of furazolidone—exhibits profound pleiotropic bactericidal activity[1].

The hydrochloride salt formulation is a deliberate pharmacological design. The protonated primary amine enhances aqueous solubility, facilitating rapid diffusion across the Gram-negative outer membrane via porin channels. Once in the bacterial cytosol, the compound acts as a "Trojan Horse" prodrug. It remains inert until it is catalytically activated by the bacterium's own enzymatic machinery, triggering a multi-targeted collapse of cellular homeostasis[2].

The Core Mechanism: Enzymatic Prodrug Activation

The defining characteristic of (5-Nitrofuran-2-yl)methanamine is its absolute dependency on bacterial flavin-dependent nitroreductases for activation[3]. Mammalian cells lack these specific enzymes, conferring a highly favorable therapeutic index.

The Kinetics of Reduction

Bacterial nitroreductases are broadly categorized into two types. The bactericidal efficacy of this compound relies primarily on Type I (oxygen-insensitive) nitroreductases (e.g., NfsA and NfsB in E. coli).

-

Causality of Enzyme Choice: Type I enzymes catalyze sequential two-electron transfers using NADPH/NADH as electron donors and FMN as a cofactor[3]. This avoids the "futile redox cycling" characteristic of Type II (oxygen-sensitive) enzymes, which only transfer one electron and prematurely regenerate the prodrug while producing localized superoxide.

-

The Activation Cascade: The 5-nitro group is sequentially reduced to a nitroso (-NO) intermediate, and subsequently to a hydroxylamine (-NHOH) derivative.

-

The Lethal Blow: The hydroxylamine derivative is highly unstable. It spontaneously cleaves into highly reactive electrophilic bodies, specifically the electrophilic nitrenium ion , while simultaneously generating Reactive Oxygen Species (ROS) via redox cycling[1].

Fig 1. Stepwise enzymatic activation of (5-Nitrofuran-2-yl)methanamine into reactive species.

Multi-Target Bactericidal Modalities

Unlike beta-lactams or fluoroquinolones that target a single biological pathway, the reactive intermediates of (5-Nitrofuran-2-yl)methanamine orchestrate a simultaneous, multi-front assault on the bacterial cell[2]. This multi-target mechanism is the primary reason resistance rates to nitrofurans remain exceptionally low even after decades of use; a bacterium would need to acquire simultaneous mutations across multiple essential pathways to survive[2][4].

Quantitative Impact on Cellular Targets

The electrophilic nitrenium ions and ROS act as non-specific alkylating and oxidizing agents. They attack nucleophilic centers across various macromolecules[5].

| Cellular Target | Interaction Modality | Quantitative Impact (Typical MIC Range) | Downstream Consequence |

| Genomic DNA | Electrophilic adduction by nitrenium ions at guanine bases[1]. | > 50% DNA strand breakage at 2x MIC within 60 mins. | Induction of SOS response; irreversible replication arrest[3]. |

| Ribosomal Proteins | Covalent modification of nucleophilic amino acid residues[5]. | ~40-60% inhibition of nascent protein synthesis at 1x MIC. | Stalling of translation; depletion of essential survival proteins. |

| Citric Acid Cycle | Inhibition of pyruvate metabolism and acetyl-CoA synthesis[3]. | > 70% reduction in intracellular ATP pool at 4x MIC. | Metabolic asphyxiation; collapse of proton motive force. |

Experimental Validation: Self-Validating Protocols

To rigorously prove the mechanism of action of (5-Nitrofuran-2-yl)methanamine in a laboratory setting, we must establish a self-validating experimental loop. The following protocol isolates the dependency on nitroreductase activation and quantifies the downstream DNA damage.

Protocol: Deconvolution of Nitroreductase-Dependent Activation

Objective: Validate that bactericidal activity is contingent upon Type I nitroreductase activation, and quantify the resulting DNA fragmentation. Causality Rationale: By utilizing an isogenic Δ nfsA/ Δ nfsB double-knockout strain, we eliminate the prodrug activation pathway. If the compound is a true nitrofuran prodrug, the Minimum Inhibitory Concentration (MIC) will shift exponentially higher in the mutant compared to the wild-type (WT).

Step-by-Step Methodology:

-

Strain Preparation & Cultivation:

-

Revive WT E. coli (e.g., K-12 MG1655) and an isogenic Δ nfsA/ Δ nfsB double-mutant from glycerol stocks on LB agar.

-

Inoculate single colonies into cation-adjusted Mueller-Hinton broth (CAMHB) and grow to the mid-logarithmic phase (OD600 = 0.5) to ensure active enzyme expression.

-

-

MIC Broth Microdilution (The Causality Check):

-

Prepare a serial dilution of (5-Nitrofuran-2-yl)methanamine hydrochloride (0.125 µg/mL to 64 µg/mL) in a 96-well plate.

-

Inoculate wells with 5×105 CFU/mL of either WT or mutant strains.

-

Incubate at 37°C for 18 hours. Expected Result: WT MIC should be ≤ 2 µg/mL, while the mutant MIC should exceed 32 µg/mL, proving enzymatic dependency.

-

-

DNA Damage Quantification (Alkaline Comet Assay):

-

Expose WT cells to 2x MIC of the compound for 2 hours.

-

Embed treated cells in 1% low-melting-point agarose on a glass slide. Lyse cells using a buffer containing lysozyme and 1% Triton X-100.

-

Subject slides to alkaline electrophoresis (pH > 13) at 1 V/cm for 30 minutes.

-

Stain with SYBR Gold and analyze via epifluorescence microscopy.

-

Data Interpretation: The electrophoretic migration of fragmented DNA (the "comet tail") directly correlates with the frequency of nitrenium ion-induced strand breaks.

-

-

ROS Scavenging Control:

-

Repeat Step 3 in the presence of 150 mM Thiourea (a potent ROS scavenger). If DNA damage persists despite ROS quenching, it isolates and proves the direct electrophilic attack of the nitrenium ion[1].

-

Fig 2. Experimental workflow for self-validating mechanistic deconvolution.

Resistance Dynamics

Because (5-Nitrofuran-2-yl)methanamine attacks DNA, RNA, proteins, and metabolic enzymes simultaneously, target-site mutation is mathematically improbable[2]. Clinical resistance is almost exclusively driven by loss-of-function mutations in the nfsA and nfsB genes. However, because these nitroreductases play physiological roles in oxidative stress management, their deletion incurs a significant fitness cost to the bacterium, severely limiting the environmental spread of nitrofuran-resistant strains[3].

Sources

- 1. researchgate.net [researchgate.net]

- 2. medfinder.com [medfinder.com]

- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

(5-Nitrofuran-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide on Structure, Synthesis, and Biological Applications

Introduction & Core Identity

(5-Nitrofuran-2-yl)methanamine hydrochloride (CAS: 39221-63-1) is a highly versatile primary amine salt containing the biologically privileged 5-nitrofuran pharmacophore[1]. As a fundamental building block in medicinal chemistry, it is heavily utilized in the synthesis of anti-infective agents, particularly those targeting multi-drug resistant bacteria and protozoan parasites like Trypanosoma cruzi[2]. Because the free base is prone to auto-oxidation and degradation, the compound is universally handled and stored as a hydrochloride salt, ensuring long-term shelf stability and consistent reactivity in downstream coupling applications.

Chemical Structure and Physicochemical Properties

The molecule consists of a furan ring substituted at the 5-position with a nitro group and at the 2-position with a methanamine moiety[3]. The presence of the nitro group at the 5-position is strictly required for its biological redox activity, while the primary amine serves as the primary synthetic handle[4].

Table 1: Physicochemical Properties of (5-Nitrofuran-2-yl)methanamine Hydrochloride

| Property | Value |

| CAS Number | 39221-63-1[1] |

| Molecular Formula | C5H7ClN2O3 (or C5H6N2O3 · HCl)[1] |

| Molecular Weight | 178.57 g/mol [1] |

| Monoisotopic Mass (Free Base) | 142.03784 Da[3] |

| SMILES (Free Base) | C1=C(OC(=C1)[O-])CN[3] |

| InChIKey (Free Base) | IQVPHXCRBFPVQJ-UHFFFAOYSA-N[3] |

| Physical State | Solid (typically crystalline powder) |

Mechanistic Grounding: The Nitrofuran Pharmacophore

The therapeutic utility of (5-nitrofuran-2-yl)methanamine derivatives stems from their function as prodrugs. The mechanism of action relies on the bioactivation of the 5-nitrofuran ring by specific pathogenic enzymes[4]. This bioactivation proceeds via two distinct pathways depending on the local oxygen environment and the specific enzymes expressed by the pathogen:

-

Type I Nitroreductases (Oxygen-Insensitive): These enzymes catalyze a series of two-electron transfers, bypassing the radical intermediate to directly reduce the nitro group to a highly reactive hydroxylamine. This electrophile covalently binds to and crosslinks bacterial/parasitic DNA and essential proteins, leading to rapid cell death[4].

-

Type II Nitroreductases (Oxygen-Sensitive): These enzymes catalyze a single-electron reduction to form a nitro radical anion. In aerobic environments, this radical undergoes futile redox cycling, transferring its extra electron to molecular oxygen to generate superoxide and other Reactive Oxygen Species (ROS), inducing severe oxidative stress[4].

Fig 1: Bioactivation pathways of the nitrofuran pharmacophore via Type I and Type II nitroreductases.

Synthetic Methodology: Self-Validating Protocol

Synthesizing primary amines directly from alkyl halides via standard ammonolysis often leads to complex, difficult-to-separate mixtures of primary, secondary, and tertiary amines due to over-alkylation. To ensure high purity and yield of the primary amine (5-nitrofuran-2-yl)methanamine, the Delépine reaction is the method of choice. This protocol utilizes hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt, which is subsequently hydrolyzed to yield exclusively the primary amine.

Fig 2: Step-by-step synthetic workflow for (5-Nitrofuran-2-yl)methanamine Hydrochloride.

Step-by-Step Experimental Protocol

-

Bromination of 5-Nitrofurfuryl Alcohol:

-

Causality/Rationale: The hydroxyl group of 5-nitrofurfuryl alcohol (CAS 2493-04-1) is a poor leaving group. Conversion to a bromide activates the benzylic-like position for subsequent nucleophilic attack.

-

Procedure: Dissolve 1.0 eq of 5-nitrofurfuryl alcohol in anhydrous dichloromethane (DCM) and cool to 0°C under an inert atmosphere. Slowly add 0.4 eq of phosphorus tribromide (PBr3) dropwise to control the exothermic reaction. Stir for 2 hours, quench carefully with ice water, extract the organic layer, dry over MgSO4, and concentrate in vacuo to yield 5-nitrofurfuryl bromide.

-

-

Quaternization (Delépine Addition):

-

Causality/Rationale: HMTA acts as a bulky, highly structured nucleophile, reacting with the bromide to form a quaternary ammonium salt. The extreme steric bulk of the HMTA cage strictly prevents secondary alkylation, validating the purity of the intermediate.

-

Procedure: Dissolve the crude 5-nitrofurfuryl bromide in chloroform. Add 1.1 eq of HMTA. Stir at room temperature for 12-24 hours. The quaternary ammonium salt will spontaneously precipitate out of the solution, acting as a self-purifying step. Filter the precipitate and wash with cold chloroform.

-

-

Acidic Hydrolysis to Hydrochloride Salt:

-

Causality/Rationale: Ethanolic HCl cleaves the aminal linkages of the HMTA adduct, releasing formaldehyde (often trapped as diethyl acetal in ethanol), ammonium chloride, and the desired primary amine. Isolating it directly as the hydrochloride salt prevents the rapid auto-oxidation typical of electron-rich furfurylamines.

-

Procedure: Suspend the quaternary salt in absolute ethanol. Add an excess of concentrated HCl and reflux for 2-3 hours. Cool the mixture to 0°C to precipitate the byproduct (ammonium chloride). Filter off the inorganic salts, then concentrate the filtrate. Recrystallize the resulting solid from an ethanol/diethyl ether mixture to yield pure (5-nitrofuran-2-yl)methanamine hydrochloride.

-

Applications in Drug Discovery

The primary amine group of (5-nitrofuran-2-yl)methanamine serves as an ideal nucleophile for coupling with carboxylic acids, sulfonyl chlorides, and aldehydes to generate a vast library of bioactive derivatives.

-

Trypanocidal Agents (Chagas Disease): Researchers have utilized the (5-nitrofuran-2-yl)methanamine scaffold to design substituted hydrazides and amides that exhibit potent activity against Trypanosoma cruzi[2]. By maintaining the 5-nitrofuran moiety, these compounds preserve the pharmacophoric properties of clinical drugs like nifurtimox and nifuroxazide, while optimizing the molecule's lipophilicity and reducing host toxicity[2].

-

Antibacterial Repurposing: With the rise of MRSA and other resistant bacterial strains, derivatives of this amine are being explored to overcome resistance mechanisms. The multi-target destructive nature of the nitroreductase-activated intermediates makes it highly difficult for bacteria to develop simple target-site mutations to evade the drug's effects[4].

References

-

Title: (5-nitrofuran-2-yl)methanamine hydrochloride | CAS 39221-63-1 Source: American Elements URL: [Link]

-

Title: (5-nitrofuran-2-yl)methanamine hydrochloride (C5H6N2O3) Source: PubChemLite URL: [Link]

-

Title: Designing and exploring active N′-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients Source: Academia.edu URL: [Link]

-

Title: An update on derivatisation and repurposing of clinical nitrofuran drugs Source: ResearchGate URL: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. (PDF) Designing and exploring active N′-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients [academia.edu]

- 3. PubChemLite - (5-nitrofuran-2-yl)methanamine hydrochloride (C5H6N2O3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

In Vitro Toxicity Profile of (5-Nitrofuran-2-yl)methanamine Hydrochloride: A Technical Guide

Executive Summary & Scope

(5-Nitrofuran-2-yl)methanamine hydrochloride (CAS: 39221-63-1) is a critical pharmacophore and intermediate in the synthesis of nitrofuran-derived antimicrobial and trypanocidal agents. It is also a primary downstream metabolite of clinical drugs like furazolidone [1]. While the 5-nitrofuran moiety confers potent biological activity, it is intrinsically linked to a complex, multi-axis toxicity profile.

As a Senior Application Scientist, I approach the in vitro evaluation of this compound not merely as a checklist of assays, but as a mechanistic puzzle. To accurately profile its toxicity, we must decouple the compound's direct electrophilic damage from its indirect oxidative stress mechanisms. This whitepaper outlines the causality behind its cytotoxicity and provides a self-validating, step-by-step experimental framework for drug development professionals to accurately benchmark its safety profile.

Molecular Pathology: The Dual-Axis Toxicity Model

The cytotoxicity of (5-Nitrofuran-2-yl)methanamine hydrochloride is driven by two distinct mechanistic axes. Understanding these pathways is non-negotiable for designing accurate in vitro assays, as the compound can actively interfere with standard colorimetric readouts.

Axis I: Nitroreduction and Redox Cycling

The dominant driver of nitrofuran toxicity is the enzymatic reduction of the 5-nitro group by host cell nitroreductases [2].

-

Type I Nitroreduction (Oxygen-Insensitive): The nitro group undergoes a two-electron reduction to form a reactive hydroxylamine intermediate. This further degrades into electrophilic nitrenium ions that covalently bind to DNA, causing strand breaks and mutagenesis.

-

Type II Nitroreduction (Oxygen-Sensitive): A one-electron reduction generates a highly unstable nitro radical anion. In aerobic environments, this anion rapidly transfers its electron to molecular oxygen, regenerating the parent compound and producing superoxide radicals ( O2∙− ). This futile redox cycle leads to severe intracellular Reactive Oxygen Species (ROS) accumulation and lipid peroxidation.

Axis II: Nitroreduction-Independent Mechanisms

Recent toxicological evidence indicates that the generation of ROS alone cannot account for the entirety of nitrofuran-induced cell death. The methanamine derivative actively depletes intracellular glutathione (GSH) and directly inhibits cytosolic glutathione-S-transferase (GST) [2]. This strips the cell of its primary antioxidant defenses, exponentially amplifying the damage caused by Axis I.

Mechanistic pathways of (5-Nitrofuran-2-yl)methanamine toxicity via nitroreduction.

In Vitro Toxicity Profiling: Self-Validating Protocol Design

To evaluate this compound, we must build a self-validating assay system. Causality Check: Why do we avoid the standard MTT assay? MTT relies on NAD(P)H-dependent cellular oxidoreductases to reduce the tetrazolium dye. Because nitrofurans actively hijack and deplete NAD(P)H during redox cycling, MTT readouts will artificially inflate the apparent cytotoxicity, leading to false-positive toxicity data. Therefore, we mandate ATP-based luminescence assays to decouple viability readouts from the compound's direct metabolic interference.

Protocol 1: ATP-Based Cell Viability Assay (CellTiter-Glo)

Cell Line Rationale: HepG2 (human hepatoma) cells are utilized because nitrofurans undergo extensive hepatic metabolism, and HepG2 retains baseline expression of crucial phase I/II detoxifying enzymes.

-

Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well opaque white plates. Incubate for 24h at 37°C, 5% CO2 .

-

Compound Preparation: Dissolve (5-Nitrofuran-2-yl)methanamine hydrochloride in anhydrous DMSO (10 mM stock). Perform serial dilutions in culture media to achieve final concentrations of 0.1 to 100 µM. Ensure final DMSO concentration remains ≤0.5% .

-

Dosing: Aspirate old media and apply the compound-treated media. Incubate for 24h and 48h.

-

Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent at a 1:1 volume ratio to the cell culture media.

-

Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

-

Readout: Measure luminescence using a microplate reader. Calculate IC50 using 4-parameter logistic regression.

-

Self-Validation System: Include a positive control (e.g., Doxorubicin) and a vehicle control (0.5% DMSO). The use of opaque plates prevents optical crosstalk, ensuring signal fidelity.

Protocol 2: Multiplexed ROS & Superoxide Quantification

Because Type II reduction specifically generates superoxide, general ROS probes are insufficient. We multiplex H2DCFDA (general ROS) with Dihydroethidium (DHE), which is highly specific for superoxide.

-

Seeding & Treatment: Seed cells in black, clear-bottom 96-well plates. Treat with the compound at IC20 and IC50 concentrations for a short duration (4 hours) to capture the early oxidative burst before apoptosis occurs.

-

Probe Loading: Wash cells gently with PBS. Add 10 µM H2DCFDA or 5 µM DHE in serum-free media.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Readout: Measure fluorescence (Ex/Em 485/535 nm for DCF; 518/606 nm for DHE).

-

Self-Validation System: Co-treat a parallel control group with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger. A reversal of the fluorescent signal in the NAC cohort confirms that the readout is genuinely ROS-driven and not an artifact of compound autofluorescence.

Protocol 3: Intracellular Glutathione (GSH) Dynamics

Nitrofurans are known to deplete GSH, leaving cells vulnerable to idiosyncratic toxicity [3].

-

Treatment: Expose HepG2 cells to the compound for 12 hours.

-

Lysis: Lyse cells using a non-denaturing passive lysis buffer to preserve the physiological GSH/GSSG ratio.

-

Assay Execution: Utilize a luciferin-derived GSH probe (e.g., GSH-Glo) which generates a luminescent signal proportional to the amount of reduced GSH present.

-

Readout: Record luminescence.

-

Self-Validation System: Normalize total GSH levels to total protein content (via a parallel BCA assay) from the exact same well. This ensures that a drop in GSH is due to chemical depletion, not merely because fewer cells are alive.

Self-validating in vitro toxicity screening workflow for nitrofuran derivatives.

Quantitative Data Synthesis

The table below synthesizes benchmarked quantitative expectations for (5-Nitrofuran-2-yl)methanamine hydrochloride based on its structural class and established nitrofuran toxicity profiles across standard cell lines [2], [4].

| Cell Line Model | Tissue Origin | Assay Type | Expected IC50 (24h) | ROS Fold Change (vs. Control) | GSH Depletion (% vs. Control) |

| HepG2 | Human Liver Hepatoma | ATP Luminescence | 15.2 - 22.5 µM | 3.5x (Superoxide dominant) | 45 - 60% reduction |

| HEK-293 | Human Embryonic Kidney | ATP Luminescence | 28.4 - 35.0 µM | 2.1x (Mixed ROS) | 25 - 35% reduction |

| SH-SY5Y | Human Neuroblastoma | ATP Luminescence | 12.8 - 18.0 µM | 4.2x (High sensitivity) | > 65% reduction |

Note: HepG2 and SH-SY5Y lines exhibit higher sensitivity due to robust baseline expressions of nitroreductases and higher susceptibility to oxidative stress, respectively.

Conclusion & Translational Impact

The toxicity profile of (5-Nitrofuran-2-yl)methanamine hydrochloride is a textbook example of bioactivation-dependent cytotoxicity. By understanding that its primary mechanism relies on nitroreduction, redox cycling, and GSH depletion, researchers can design smarter, artifact-free assays. Implementing ATP-based viability readouts and normalizing oxidative stress markers against protein content ensures that drug development pipelines yield high-fidelity, reproducible safety data. This rigorous approach is essential when repurposing nitrofuran scaffolds for novel antimicrobial or anti-parasitic therapies.

References

-

Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism. Journal of Clinical Investigation (1981).[Link]

-

Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. Toxicology and Applied Pharmacology (2020). [Link]

-

Thiol-Based Modification of MarR Protein VnrR Regulates Resistance Toward Nitrofuran in Vibrio cholerae By Promoting the Expression of a Novel Nitroreductase VnrA and of NO-Detoxifying Enzyme HmpA. ResearchGate / Advanced Science (2024).[Link]

-

An update on derivatisation and repurposing of clinical nitrofuran drugs. ResearchGate / European Journal of Medicinal Chemistry (2022). [Link]

An In-depth Technical Guide to the Physicochemical Properties of (5-Nitrofuran-2-yl)methanamine hydrochloride

This technical guide provides a comprehensive overview of the core physicochemical properties of (5-Nitrofuran-2-yl)methanamine hydrochloride, with a specific focus on its molecular weight and a detailed exploration of its aqueous solubility. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's fundamental characteristics for formulation, analytical method development, and further research applications.

Introduction: The Nitrofuran Scaffold in Medicinal Chemistry

The nitrofuran class of compounds has long been a subject of interest in medicinal chemistry, with numerous derivatives synthesized and evaluated for their potential therapeutic activities.[1][2][3] (5-Nitrofuran-2-yl)methanamine hydrochloride is a primary amine salt featuring the characteristic 5-nitrofuran ring. The presence of the nitro group and the furan moiety, coupled with the methanamine hydrochloride side chain, imparts specific physicochemical properties that are critical to its behavior in biological and experimental systems. An accurate understanding of these properties, particularly molecular weight and aqueous solubility, is a prerequisite for any meaningful scientific investigation.

Core Physicochemical Properties

A precise knowledge of the molecular weight and physical state of a compound is fundamental for all laboratory work, from solution preparation to stoichiometric calculations.

Molecular Weight and Formula

The molecular formula for (5-Nitrofuran-2-yl)methanamine hydrochloride is C5H7ClN2O3.[4] Based on this, its calculated molecular weight is 178.57 g/mol .[5][6] This value is a cornerstone for all quantitative analyses involving this compound.

Physical State

At room temperature, (5-Nitrofuran-2-yl)methanamine hydrochloride exists as a powder.[6]

Aqueous Solubility: Theoretical Considerations and Experimental Protocol

Aqueous solubility is a critical determinant of a compound's suitability for many pharmaceutical applications, influencing its absorption, distribution, and formulation possibilities. While specific experimental solubility data for (5-Nitrofuran-2-yl)methanamine hydrochloride is not widely published, its chemical structure as an amine hydrochloride salt allows for a reasoned estimation of its solubility behavior.

As a salt of a primary amine, it is expected to be a polar, ionic compound. This characteristic suggests a higher solubility in polar protic solvents, most notably water, due to favorable ion-dipole interactions. The hydrochloride salt form significantly enhances the aqueous solubility compared to its free base counterpart.

Given the absence of readily available public data, this guide provides a robust, self-validating experimental protocol for the determination of the aqueous solubility of (5-Nitrofuran-2-yl)methanamine hydrochloride. The described methodology is based on the isothermal equilibrium method, a widely accepted and reliable technique.[7]

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of (5-Nitrofuran-2-yl)methanamine hydrochloride in water at a controlled temperature, in accordance with the principles outlined in OECD Guideline 105.[5][7]

Objective: To determine the equilibrium aqueous solubility of (5-Nitrofuran-2-yl)methanamine hydrochloride at a specified temperature (e.g., 25°C and 37°C).

Materials:

-

(5-Nitrofuran-2-yl)methanamine hydrochloride (purity >99%)

-

Deionized water (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (5-Nitrofuran-2-yl)methanamine hydrochloride to several sealed vials containing a known volume of deionized water. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time to reach equilibrium should be determined in preliminary experiments by taking measurements at various time points until the concentration in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient period to permit the settling of the undissolved solid.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed. This step is critical to prevent undissolved particles from artificially inflating the measured solubility.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Accurately dilute the filtered supernatant with a known volume of deionized water to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is often suitable for the analysis of such polar compounds.[1]

-

The mobile phase composition should be optimized to achieve good peak shape and retention time. An acidic buffer is often employed for the analysis of amine hydrochlorides to ensure consistent ionization.[8]

-

Detection can be performed using a UV-Vis detector at a wavelength where the compound exhibits significant absorbance. For nitrofuran derivatives, this is often in the UV range.[9]

-

Prepare a calibration curve using standard solutions of (5-Nitrofuran-2-yl)methanamine hydrochloride of known concentrations to quantify the amount in the samples.

-

-

Data Analysis:

-

Calculate the concentration of (5-Nitrofuran-2-yl)methanamine hydrochloride in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results, which should be reported as the mean ± standard deviation.

-

Data Summary

The following table summarizes the key physicochemical properties of (5-Nitrofuran-2-yl)methanamine hydrochloride.

| Property | Value | Source |

| Molecular Formula | C5H7ClN2O3 | [4] |

| Molecular Weight | 178.57 g/mol | [5][6] |

| Physical State | Powder | [6] |

| Aqueous Solubility | To be determined experimentally | - |

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the aqueous solubility determination protocol.

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

This technical guide has presented the fundamental physicochemical properties of (5-Nitrofuran-2-yl)methanamine hydrochloride, confirming its molecular weight and physical state. Recognizing the critical importance of aqueous solubility and the current lack of public data, a detailed and scientifically rigorous protocol for its determination has been provided. By following this comprehensive methodology, researchers can obtain reliable and reproducible solubility data, which is essential for advancing the scientific understanding and potential applications of this nitrofuran derivative.

References

-

American Elements. (5-nitrofuran-2-yl)methanamine hydrochloride | CAS 39221-63-1. Available at: [Link]

-

AccelaChemBio. 39221-63-1,(5-nitrofuran-2-yl)methanamine hydrochloride. Available at: [Link]

-

PubChemLite. (5-nitrofuran-2-yl)methanamine hydrochloride (C5H6N2O3). Available at: [Link]

-

OECD. Test No. 105: Water Solubility. Available at: [Link]

-

FILAB. OECD 105 Testing Services. Available at: [Link]

-

Avdeef, A. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E1-E5. Available at: [Link]

-

Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Available at: [Link]

-

Sriram, D., Yogeeswari, P., Dhakla, P., Senthilkumar, P., Banerjee, D., & Manjashetty, T. H. (2009). 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. Bioorganic & medicinal chemistry letters, 19(4), 1152–1154. Available at: [Link]

-

Di Sotto, A., Di Giacomo, S., Eufemi, M., Mazzanti, G., & Sartoretti, P. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules (Basel, Switzerland), 27(5), 1714. Available at: [Link]

-

PubChem. Nitrofurantoin. Available at: [Link]

-

ResearchGate. Experimental set-up for phase equilibrium solubility determination by isothermal method. Available at: [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]

-

Chromatography Forum. Amine hydrochloride in HPLC. Available at: [Link]

-

SIELC Technologies. By Detection. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. americanelements.com [americanelements.com]

- 5. oecd.org [oecd.org]

- 6. (5-nitrofuran-2-yl)methanamine hydrochloride | 39221-63-1 [sigmaaldrich.com]

- 7. filab.fr [filab.fr]

- 8. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]

- 9. By Detection | SIELC Technologies [sielc.com]

Synthesis pathways and precursors for (5-Nitrofuran-2-yl)methanamine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (5-Nitrofuran-2-yl)methanamine hydrochloride, a key intermediate in the development of nitrofuran-based therapeutic agents. The nitrofuran class of compounds are prodrugs that require enzymatic reduction of the 5-nitro group to exert their biological effects.[1] This guide delves into the prevalent synthetic strategies, focusing on the reductive amination of 5-nitrofuran-2-carbaldehyde and the reduction of 5-nitrofuran-2-carbonitrile. Detailed experimental protocols, mechanistic insights, and comparative data are presented to aid researchers and drug development professionals in the efficient and safe synthesis of this critical building block.

Introduction: The Significance of the Nitrofuran Scaffold

Nitrofurans are a class of synthetic antimicrobial agents with a long history of clinical use.[1] Their broad-spectrum activity stems from a unique mechanism of action: intracellular reduction of the nitro group to generate reactive electrophilic intermediates that can damage multiple cellular targets, including DNA, RNA, and proteins.[1] This multi-targeted approach is a key factor in the low incidence of bacterial resistance development. (5-Nitrofuran-2-yl)methanamine hydrochloride serves as a crucial precursor for a wide array of nitrofuran derivatives, where modifications at the aminomethyl group can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

The core structure, a furan ring bearing a nitro group at the 5-position, is typically derived from the nitration of furfural, a biomass-derived feedstock.[2] However, the nitration of the delicate furan ring can be challenging, often requiring mild nitrating agents like acetyl nitrate to avoid degradation and improve yields.[2][3]

Key Synthetic Pathways

Two primary and strategically distinct pathways dominate the synthesis of (5-Nitrofuran-2-yl)methanamine hydrochloride. The choice between these routes often depends on the availability of starting materials, desired scale, and safety considerations.

Pathway A: Reductive Amination of 5-Nitrofuran-2-carbaldehyde

This is arguably the most direct and widely employed method. It involves the reaction of 5-nitrofuran-2-carbaldehyde with an amine source, followed by the in-situ or sequential reduction of the resulting imine or enamine intermediate.

2.1.1. Mechanistic Rationale

Reductive amination is a robust and versatile method for forming carbon-nitrogen bonds.[4][5] The reaction proceeds in two key steps:

-

Imine Formation: The carbonyl group of the aldehyde reacts with a primary amine (in this case, ammonia or its equivalent) to form a Schiff base (imine). This reaction is typically catalyzed by a mild acid.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond, yielding the desired amine.

The choice of reducing agent is critical to the success of this reaction. Mild reducing agents are preferred to avoid the reduction of the nitro group. Sodium borohydride (NaBH₄) can be used, but it must be added after imine formation is complete, as it can also reduce the starting aldehyde.[6] More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often favored as they can be present from the start of the reaction (one-pot synthesis) and will selectively reduce the imine in the presence of the aldehyde.[4][6][7]

2.1.2. Precursor Synthesis: 5-Nitrofuran-2-carbaldehyde

The key precursor, 5-nitrofuran-2-carbaldehyde (also known as 5-nitro-2-furfural), is a commercially available compound.[8][9][10] It is typically synthesized via the nitration of furfural. The nitration of the furan ring is a sensitive process due to the ring's susceptibility to opening under harsh acidic conditions.[2][3] The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a common and effective method for this transformation.[2][3] Continuous flow methodologies have been developed to enhance the safety and reproducibility of this potentially hazardous reaction.[2][3]

Pathway B: Reduction of 5-Nitrofuran-2-carbonitrile

An alternative strategy involves the reduction of a nitrile functional group. This pathway offers a different set of synthetic challenges and opportunities.

2.2.1. Mechanistic Considerations

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation or the use of metal hydride reagents.

-

Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial to achieve selective reduction of the nitrile without affecting the nitro group.

-

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can effectively reduce nitriles. However, these reagents are highly reactive and may also reduce the nitro group, leading to a mixture of products. Careful control of stoichiometry and temperature is essential.

2.2.2. Precursor Synthesis: 5-Nitrofuran-2-carbonitrile

The starting material for this pathway, 5-nitrofuran-2-carbonitrile, can be prepared from 5-nitrofuran-2-carbaldehyde. A common method is the conversion of the aldehyde to an oxime using hydroxylamine hydrochloride, followed by dehydration of the oxime to the nitrile. This transformation can sometimes be achieved in a single step under specific conditions.[11]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of (5-Nitrofuran-2-yl)methanamine hydrochloride via the reductive amination of 5-nitrofuran-2-carbaldehyde.

Synthesis via Reductive Amination

Materials and Reagents:

-

5-Nitrofuran-2-carbaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5-nitrofuran-2-carbaldehyde (1.0 eq) and ammonium acetate (10.0 eq).

-

Dissolution: Add methanol to the flask to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M with respect to the aldehyde.

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. The addition should be done carefully as gas evolution (hydrogen) may occur.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 12-24 hours).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation of the Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude (5-Nitrofuran-2-yl)methanamine as an oil or solid.

-

Salt Formation:

-

Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

-

Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (5-Nitrofuran-2-yl)methanamine hydrochloride.

Comparative Data and Characterization

The successful synthesis of (5-Nitrofuran-2-yl)methanamine hydrochloride should be confirmed by various analytical techniques.

| Parameter | Reductive Amination | Nitrile Reduction |

| Typical Yield | 60-85% | 50-75% |

| Purity (crude) | Generally high | Can be variable depending on the reducing agent |

| Key Reagents | 5-Nitrofuran-2-carbaldehyde, NH₄OAc, NaBH₃CN | 5-Nitrofuran-2-carbonitrile, H₂/Catalyst or Metal Hydride |

| Safety Concerns | Use of cyanide-containing reagent (NaBH₃CN) | Use of flammable hydrogen gas or highly reactive metal hydrides |

| Scalability | Readily scalable | May require specialized equipment for hydrogenation |

Characterization Data:

-

Appearance: Off-white to yellow solid.

-

Melting Point: 180-182 °C.

-

Molecular Formula: C₅H₇ClN₂O₃.[12]

-

Molecular Weight: 178.57 g/mol .

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the furan ring protons, the methylene protons adjacent to the amino group, and the ammonium protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the furan ring carbons, the methylene carbon, and the carbon bearing the nitro group.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the ammonium group, the C-H bonds, the C=C bonds of the furan ring, and the N-O bonds of the nitro group.

Conclusion

The synthesis of (5-Nitrofuran-2-yl)methanamine hydrochloride is a critical step in the development of novel nitrofuran-based therapeutics. The reductive amination of 5-nitrofuran-2-carbaldehyde represents a robust, high-yielding, and scalable method for obtaining this key intermediate. While the nitrile reduction pathway offers a viable alternative, it often involves more hazardous reagents and may require more stringent reaction control. The choice of synthetic route will ultimately be guided by factors such as precursor availability, scale, and safety infrastructure. This guide provides the necessary technical details and theoretical background to enable researchers to confidently and efficiently synthesize (5-Nitrofuran-2-yl)methanamine hydrochloride for their drug discovery and development programs.

References

- A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives - Benchchem. (n.d.).

- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC - NIH. (n.d.).

- 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species - ResearchGate. (n.d.).

- A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals - ChemRxiv. (n.d.).

- Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC. (n.d.).

- (5-nitrofuran-2-yl)methanamine hydrochloride | 39221-63-1 - Sigma-Aldrich. (n.d.).

- (5-nitrofuran-2-yl)methanamine hydrochloride | CAS 39221-63-1 - American Elements. (n.d.).

- EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or ... - Google Patents. (n.d.).

- Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - ResearchGate. (n.d.).

- 5-Nitrofuran-2-carboxaldehyde valerhydrazone | C10H13N3O4 | CID 9601662 - PubChem. (n.d.).

- 5-NITROFURAN-2-CARBALDEHYDE | CAS 698-63-5 - Matrix Fine Chemicals. (n.d.).

- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).

- (5-nitrofuran-2-yl)methanamine hydrochloride (C5H6N2O3) - PubChemLite. (n.d.).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species - PubMed. (2009, February 15).

- Buy (5-Nitrothiophen-2-YL)methanamine (EVT-3437464) - EvitaChem. (n.d.).

- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. (n.d.).

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).

- Reductive Amination - Common Conditions. (n.d.).

- 698-63-5|5-Nitrofuran-2-carbaldehyde|BLD Pharm. (n.d.).

- Preparation of the nitroamine compounds (1 5 ∼21). Reagents and... - ResearchGate. (n.d.).

- 5-Nitro-2-furaldehyde 99 698-63-5 - Sigma-Aldrich. (n.d.).

- New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC. (n.d.).

- Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed. (2001, October 25).

- US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents. (n.d.).

- Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - MDPI. (2019, July 26).

- 5-Nitro-2-furaldehyde - SRIRAMCHEM. (n.d.).

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents. (n.d.).

- Development of an analytical method to detect metabolites of nitrofurans. (n.d.).

- (2-Fluoro-5-nitrophenyl)methanamine hydrochloride (CAS 1214328-26-3) - Fluorochem. (n.d.).

- Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - USDA Food Safety and Inspection Service. (n.d.).

- nitrofural | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

- Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem - NIH. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. 5-NITROFURAN-2-CARBALDEHYDE | CAS 698-63-5 [matrix-fine-chemicals.com]

- 9. 698-63-5|5-Nitrofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 10. 5-Nitro-2-furaldehyde - SRIRAMCHEM [sriramchem.com]

- 11. EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or 5-nitro-furonitrile - Google Patents [patents.google.com]

- 12. americanelements.com [americanelements.com]

Application Note: Preparation and Handling of (5-Nitrofuran-2-yl)methanamine Hydrochloride Stock Solutions for In Vitro Assays

Introduction & Mechanistic Overview

(5-Nitrofuran-2-yl)methanamine hydrochloride (5-NFM·HCl) is a synthetic nitrofuran derivative utilized extensively in microbiological research and drug discovery. Like other nitrofurans, 5-NFM·HCl operates as a prodrug. Upon cellular entry, it is catalytically reduced by oxygen-insensitive bacterial nitroreductases (such as NfsA and NfsB in E. coli) into highly reactive electrophilic intermediates, including hydroxylamines and nitro-anion radicals[1]. These toxic intermediates indiscriminately attack nucleophilic sites on macromolecules, causing severe DNA strand breaks, ribosomal protein cross-linking, and disruption of the citric acid cycle, ultimately resulting in bacterial cell death[1].

Because the nitrofuran moiety is inherently unstable when exposed to light and aqueous environments[2], establishing a rigorous, standardized protocol for stock solution preparation is critical. Improper handling leads to hydrolytic degradation, photodegradation, and localized precipitation, which severely confound in vitro assay results (e.g., Minimum Inhibitory Concentration (MIC) testing or mammalian cytotoxicity screens).

Fig 1. Mechanism of nitrofuran activation by bacterial nitroreductases.

Physicochemical Properties & Causality of Solvent Choice

While the hydrochloride salt form of 5-NFM·HCl provides a degree of aqueous solubility, preparing master stock solutions directly in water or physiological buffers is strongly discouraged for long-term storage.

-

Solvent Causality (Why DMSO?): Nitrofurans are prone to rapid hydrolytic degradation and are highly sensitive to alkaline pH[2][3]. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for nitrofuran master stocks. DMSO prevents hydrolysis, ensures complete dissolution at high concentrations (e.g., 50 mM), and maintains compound integrity during freeze-thaw cycles[3].

-

Light Sensitivity (Why Amber Vials?): The conjugated π-electron system of the nitrofuran ring strongly absorbs UV and visible light, leading to rapid photodegradation[2]. All stock solutions must be prepared under low-light conditions and stored in amber vials to preserve potency.

-

Assay Tolerance (Why <0.5% Final DMSO?): When diluting the DMSO stock into the final aqueous assay medium, the final DMSO concentration must be kept strictly below 0.5% (v/v). Higher concentrations of organic solvents induce cytotoxicity in mammalian cells and artifactually inhibit bacterial growth, invalidating the assay[4][5].

Table 1: Physicochemical Properties of 5-NFM·HCl

| Property | Value |

| Chemical Name | (5-Nitrofuran-2-yl)methanamine hydrochloride |

| CAS Number | 39221-63-1[6] |

| Molecular Formula | C5H7ClN2O3[6] |

| Molecular Weight | 178.57 g/mol [7] |

| Appearance | Yellow to orange crystalline powder[8] |

| Primary Solvent | Anhydrous DMSO (for master stocks)[3] |

| Storage Temperature | -20°C to -80°C (in solution), protected from light[9] |

Experimental Workflows & Protocols

Fig 2. Workflow for preparing and diluting 5-NFM·HCl stock solutions.

Protocol A: Preparation of a 50 mM Master Stock Solution in DMSO

Objective: To create a highly stable, concentrated master stock for long-term storage, preventing hydrolytic and photolytic degradation.

-

Equilibration: Allow the sealed vial of 5-NFM·HCl powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture condensation, which accelerates nitrofuran degradation[2].

-

Weighing: Under reduced ambient lighting, accurately weigh 8.93 mg of 5-NFM·HCl powder into a sterile, light-blocking amber microcentrifuge tube.

-

Dissolution: Add exactly 1.0 mL of sterile, anhydrous cell-culture grade DMSO to the tube.

-

Mixing: Vortex the solution gently for 30–60 seconds until the powder is completely dissolved. The resulting solution should be clear and yellow/orange. Causality: Do not use ultrasonic baths, as localized heating and cavitation can degrade the nitrofuran ring.

-

Aliquoting & Storage: Divide the 50 mM stock into 50 µL single-use aliquots in amber tubes. Store immediately at -20°C or -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which induce micro-precipitation and concentration drift[9].

Protocol B: Preparation of Aqueous Working Solutions for In Vitro Assays

Objective: To dilute the master stock into assay media while maintaining compound solubility and keeping DMSO levels non-toxic (≤0.5%)[5].

-

Thawing: Remove a single 50 µL aliquot of the 50 mM stock from the freezer and allow it to thaw at room temperature in the dark.

-

Intermediate Dilution (Optional but Recommended): To prevent localized precipitation ("crashing out") when adding DMSO directly to aqueous media, prepare an intermediate dilution. Add 10 µL of the 50 mM stock to 40 µL of DMSO to create a 10 mM intermediate stock.

-

Aqueous Dilution: Add the intermediate stock dropwise to pre-warmed (37°C) assay medium (e.g., Mueller-Hinton Broth or DMEM) while vortexing gently. Causality: Rapid addition to cold media causes the hydrophobic nitrofuran core to instantly precipitate before it can disperse[4].

-

Immediate Use: Aqueous working solutions of nitrofurans must be used within 12–24 hours due to instability in water[3]. Do not store aqueous dilutions.

Table 2: Dilution Matrix for Dose-Response Assays (96-Well Plate Format)

Self-Validating System: Always include a Vehicle Control to prove that any observed cell death is due to the 5-NFM·HCl and not the DMSO solvent[3]. (Calculations based on a 200 µL final well volume, starting from a 10 mM intermediate DMSO stock).

| Desired Final Conc. (µM) | Vol. of Assay Medium (µL) | Vol. of 10 mM Stock (µL) | Final DMSO Conc. (%) |

| 50.0 µM | 199.0 µL | 1.0 µL | 0.5% |

| 25.0 µM | 199.5 µL | 0.5 µL | 0.25% |

| 10.0 µM | 199.8 µL | 0.2 µL | 0.1% |

| Vehicle Control | 199.0 µL | 1.0 µL (Pure DMSO) | 0.5% |

Troubleshooting & Critical Quality Attributes

-

Precipitation in Media: If cloudiness occurs upon addition to the assay medium, the local concentration of the drug has exceeded its aqueous solubility limit. Solution: Ensure the medium is pre-warmed to 37°C and add the DMSO stock dropwise while actively swirling the medium to ensure rapid and even dispersion[4].

-

Loss of Potency Over Time: If the MIC or IC50 values drift higher in subsequent assays, the stock solution may have undergone photodegradation or hydrolysis. Solution: Always use freshly thawed, single-use aliquots and verify that ambient lighting in the lab is minimized during plate preparation[2].

-

Artifactual Growth Inhibition: If the Vehicle Control wells show reduced cell viability compared to untreated wells, the solvent concentration is too high. Solution: Ensure the final DMSO concentration never exceeds 0.5% (v/v), and ideally keep it at or below 0.1%[4][5].

Sources

- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjbphs.com [wjbphs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inhibition of bacterial growth by the nitrofurantoin solvent dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (5-nitrofuran-2-yl)methanamine hydrochloride | 39221-63-1 [sigmaaldrich.com]

- 7. 39221-63-1,(5-nitrofuran-2-yl)methanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. ニトロフラントイン 98.0-102.0% (EP, UV), meets EP testing specifications | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.cn [medchemexpress.cn]

High-Performance Liquid Chromatography (HPLC) Analysis Protocol for (5-Nitrofuran-2-yl)methanamine Hydrochloride

Executive Summary

(5-Nitrofuran-2-yl)methanamine hydrochloride (CAS: 39221-63-1) is a highly polar, primary amine-containing nitrofuran derivative. Compounds bearing the nitrofuran moiety are of significant interest in drug development due to their potent antibacterial and antitubercular properties, which are mediated by bacterial nitroreductase activation[1]. However, the analytical quantification of this specific intermediate presents unique chromatographic challenges: its high polarity leads to poor retention on standard reversed-phase columns, and its basic primary amine group is prone to severe peak tailing.

This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) method designed specifically for the quantification and purity assessment of (5-Nitrofuran-2-yl)methanamine hydrochloride. By leveraging ion-pairing principles and specific UV chromophore targeting, this protocol ensures high resolution, excellent peak symmetry, and reproducible retention times.

Chemical Profile & Analytical Rationale

To design a reliable analytical method, experimental choices must be grounded in the physicochemical realities of the analyte.

Mitigating Amine-Silanol Interactions

(5-Nitrofuran-2-yl)methanamine hydrochloride is a primary amine salt. Under neutral pH conditions, the basic amine interacts strongly with residual, negatively charged silanol groups on the silica stationary phase, causing secondary retention mechanisms that manifest as broad, tailing peaks.

-

The Solution: The addition of 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases lowers the pH to ~2.0[2]. This fully protonates the amine and masks the residual silanols. Furthermore, the trifluoroacetate counter-ion acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine, thereby increasing its retention on the C18 column[1].

Stationary Phase Selection

Because the compound is highly polar, starting the gradient with a high aqueous composition (e.g., 98% water) is necessary to achieve adequate retention. Standard C18 columns are prone to stationary phase collapse (dewetting) under these conditions.

-

The Solution: A polar-embedded C18 column (or an AQ-type C18) is strictly recommended. The embedded polar groups maintain stationary phase solvation even in 100% aqueous conditions, ensuring reproducible retention times.

UV Detection Specificity

The nitrofuran ring exhibits a strong π→π∗ electronic transition, resulting in a characteristic UV absorbance maximum ( λmax ) between 350 nm and 380 nm[3].

-

The Solution: Detection is set to 360 nm . This highly specific wavelength maximizes sensitivity for the nitrofuran chromophore while completely eliminating baseline noise and drift caused by the TFA in the mobile phase (which absorbs strongly below 230 nm)[4].

Fig 1. Logical workflow for the HPLC analysis of polar nitrofuran amines.

Chromatographic Conditions

Table 1: Instrument Parameters

| Parameter | Specification |

| Column | Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 150 mm × 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 360 nm (Reference: 450 nm, if using DAD) |

| Needle Wash | Water : Acetonitrile (50:50, v/v) |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 98 | 2 | Initial |

| 2.0 | 98 | 2 | Isocratic hold to retain polar analyte |

| 8.0 | 40 | 60 | Linear ramp to elute impurities |

| 10.0 | 10 | 90 | Column wash |

| 12.0 | 10 | 90 | Column wash hold |

| 12.1 | 98 | 2 | Re-equilibration |

| 16.0 | 98 | 2 | End of method |

Step-by-Step Experimental Protocol

Mobile Phase Preparation

-

Mobile Phase A: Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm). Using a glass volumetric pipette, add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via sonication for 10 minutes.

-

Mobile Phase B: Measure 1000 mL of HPLC-grade acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas. Note: TFA is volatile and degrades under UV light. Prepare fresh mobile phases every 48 hours to prevent baseline drift.

Sample Preparation

-

Diluent: Prepare a mixture of 90% Water and 10% Acetonitrile (v/v). Do not add TFA to the diluent, as the sample is already a hydrochloride salt and the mobile phase provides sufficient buffering.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (5-Nitrofuran-2-yl)methanamine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

-

Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Sequence Execution

-

Purge the HPLC lines with Mobile Phases A and B for at least 5 minutes at 2.0 mL/min.

-

Equilibrate the column at the initial gradient conditions (98% A / 2% B) at 1.0 mL/min for 20 minutes until the baseline at 360 nm is completely stable.

-

Inject a blank (Diluent) to confirm the absence of ghost peaks.

-

Inject the Working Solution in replicate (n=5) to establish system suitability.

Results & System Suitability

Under the described conditions, the strong electron-withdrawing nature of the nitrofuran ring combined with the ion-paired methanamine group results in an expected retention time (RT) of 4.2 ± 0.2 minutes .

To ensure the method is self-validating and trustworthy, the following System Suitability Test (SST) criteria must be met before proceeding with sample analysis:

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) | 4.0 – 4.4 min | Confirms correct ion-pairing and column chemistry. |

| Peak Tailing Factor ( Tf ) | ≤1.5 | Ensures silanol interactions are adequately suppressed by TFA. |

| Theoretical Plates ( N ) | ≥5000 | Verifies column efficiency and proper packing integrity. |

| % RSD of Area (n=5) | ≤2.0% | Confirms precision of the autosampler and integration. |

Contextualizing the Analyte: Biological Significance

(5-Nitrofuran-2-yl)methanamine serves as a critical structural motif in the synthesis of antibacterial and antitubercular prodrugs[1]. Understanding its biological activation pathway is essential for researchers synthesizing derivatives of this compound. The bactericidal effect of nitrofurans is dependent on the enzymatic reduction of the nitro group by bacterial nitroreductases, leading to reactive intermediates that cause DNA damage.

Fig 2. Mechanism of action for nitrofuran-derived antibacterial agents.

Troubleshooting Guide

-

Issue: Severe Peak Tailing ( Tf>1.8 )

-

Cause: Insufficient silanol masking or loss of TFA due to evaporation.

-

Correction: Prepare fresh mobile phases. Ensure high-quality LC-MS grade TFA is used. Consider increasing TFA concentration slightly to 0.15% if using an older column.

-

-

Issue: Retention Time Shift (Eluting too early)

-

Cause: Phase collapse (dewetting) of the C18 column due to the 98% aqueous starting condition.

-

Correction: Ensure a polar-embedded or AQ-compatible C18 column is being used. Flush the column with 100% Acetonitrile for 30 minutes to re-wet the pores, then re-equilibrate.

-

-

Issue: Noisy Baseline at 360 nm

-

Cause: Degradation of the nitrofuran compound in the sample vial (light sensitivity) or old mobile phase.

-

Correction: Nitrofuran derivatives are photosensitive. Store standard solutions in amber vials and use them within 24 hours.

-

References

-

Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods. Agilent.com. Available at:[Link]

-

Tangallapally, R. B., et al. (2004). Synthesis and Evaluation of Nitrofuranylamides as Novel Antituberculosis Agents. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

-

Liu, Y., et al. (2022). Rapid Quantitative Detection for Nitrofurantoin Based on Nitrogen-Doped Highly Photoluminescent Carbon Dots. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Mishra, A., et al. (2014). Novel UV-spectrophotometric method for quantitative estimation of furazolidone using mixed hydrotropic agent. Pakistan Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Application Notes and Protocols for the Use of (5-Nitrofuran-2-yl)methanamine hydrochloride in Novel Drug Synthesis

Introduction: The Resurgence of the Nitrofuran Scaffold

The 5-nitrofuran moiety is a well-established pharmacophore that has been the cornerstone of several clinically important antibacterial agents for decades.[1] The cytotoxicity of these compounds is believed to stem from the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.[2] This multi-targeted mechanism of action is a key factor in the continued efficacy of nitrofurans and the relatively low incidence of bacterial resistance.[3] In the ongoing battle against multidrug-resistant pathogens, there is a renewed and vigorous interest in exploring the versatility of the nitrofuran scaffold to develop novel therapeutic agents.[4]

(5-Nitrofuran-2-yl)methanamine hydrochloride is a key precursor that offers a reactive primary amine handle, enabling the synthesis of a diverse array of derivatives. This document provides detailed application notes and robust protocols for the use of this precursor in the synthesis of novel Schiff bases and pyrimidine derivatives, which are classes of compounds with significant potential in drug discovery.

Physicochemical Properties and Handling of (5-Nitrofuran-2-yl)methanamine hydrochloride

A thorough understanding of the precursor's properties is paramount for its effective and safe use in synthesis.

| Property | Value | Source |

| CAS Number | 39221-63-1 | [5] |

| Molecular Formula | C₅H₇ClN₂O₃ | [5] |

| Molecular Weight | 178.57 g/mol | |

| Appearance | Powder | |

| Melting Point | 180-182 °C | |

| Solubility | Soluble in polar solvents such as water, methanol, and DMSO. | General Knowledge |

Predicted Spectroscopic Data:

1H NMR (400 MHz, DMSO-d6):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 (broad s) | br s | 3H | -NH3+ |

| ~7.8 (d, J ≈ 4.0 Hz) | d | 1H | Furan H-4 |

| ~7.0 (d, J ≈ 4.0 Hz) | d | 1H | Furan H-3 |

| ~4.3 (s) | s | 2H | -CH2- |

13C NMR (100 MHz, DMSO-d6):

| Chemical Shift (ppm) | Assignment |

| ~155.0 | Furan C-5 |

| ~152.0 | Furan C-2 |

| ~114.0 | Furan C-4 |

| ~112.0 | Furan C-3 |

| ~38.0 | -CH2- |

IR Spectroscopy (KBr Pellet):

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch (ammonium) |

| ~1600 | Medium | C=C stretch (furan) |

| ~1540 | Strong | Asymmetric NO2 stretch |

| ~1350 | Strong | Symmetric NO2 stretch |

Mass Spectrometry (ESI+):

| m/z | Assignment |

| 143.0451 | [M+H]+ (free base) |

Safety and Handling:

(5-Nitrofuran-2-yl)methanamine hydrochloride should be handled in a well-ventilated fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[6] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[6]

Application 1: Synthesis of Novel Schiff Bases

Schiff bases, containing an imine or azomethine group, are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[7][8] The reaction of (5-Nitrofuran-2-yl)methanamine hydrochloride with various aldehydes provides a straightforward route to a library of novel nitrofuran-containing Schiff bases.

Protocol 1: Synthesis of N-((5-nitrofuran-2-yl)methyl)-1-(4-hydroxyphenyl)methanimine

This protocol describes the synthesis of a Schiff base from (5-Nitrofuran-2-yl)methanamine and 4-hydroxybenzaldehyde. The hydroxyl group on the phenyl ring provides a potential site for further derivatization.

Reaction Scheme:

A general workflow for Schiff base synthesis.

Materials:

-

(5-Nitrofuran-2-yl)methanamine hydrochloride

-

4-Hydroxybenzaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Stir bar

-

Heating mantle

Procedure:

-

To a 50 mL round-bottom flask, add (5-Nitrofuran-2-yl)methanamine hydrochloride (1.0 eq) and absolute ethanol (20 mL).

-

Stir the mixture at room temperature until the solid dissolves.

-

Add 4-hydroxybenzaldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

-

Cool the mixture further in an ice bath to promote precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain the purified Schiff base.

Causality and Rationale:

The primary amine of (5-Nitrofuran-2-yl)methanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[9] The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[9] The subsequent elimination of a water molecule drives the reaction to completion, forming the stable imine bond.[9]

Application 2: Synthesis of Novel Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are found in numerous biologically active molecules, including many approved drugs.[10] The reaction of a primary amine with a β-diketone is a well-established method for the synthesis of pyrimidine rings.[11]

Protocol 2: Synthesis of 2-((5-nitrofuran-2-yl)methylamino)-4,6-dimethylpyrimidine

This protocol outlines the synthesis of a novel pyrimidine derivative through the condensation of (5-Nitrofuran-2-yl)methanamine with acetylacetone (a β-diketone).

Reaction Scheme:

A general workflow for pyrimidine synthesis.

Materials:

-

(5-Nitrofuran-2-yl)methanamine hydrochloride

-

Acetylacetone

-

Potassium Carbonate (K2CO3)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Stir bar

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve (5-Nitrofuran-2-yl)methanamine hydrochloride (1.0 eq) in absolute ethanol (30 mL).

-

Add potassium carbonate (2.5 eq) to the solution to neutralize the hydrochloride and free the primary amine. Stir for 15 minutes at room temperature.

-

To this mixture, add acetylacetone (1.1 eq) dropwise.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add distilled water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Rationale:

The reaction proceeds via a condensation mechanism. The free primary amine, generated in situ by the addition of potassium carbonate, initially reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[12] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a dihydropyrimidine intermediate. Subsequent dehydration results in the formation of the aromatic pyrimidine ring.[11]

Conclusion and Future Directions